Methyl 2,5-dichlorophenylcarbamate
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Overview
Description
Methyl 2,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including agriculture, analytical chemistry, and environmental research. This compound is particularly noted for its potential use in fungicide delivery systems and chiral separation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, Methyl 2,5-dichlorophenylcarbamate is used in chiral separation processes. Its structure allows for effective chiral recognition, making it valuable in high-performance liquid chromatography (HPLC) for separating enantiomers .
Biology
In biological research, this compound is studied for its potential as a fungicide. Its structural similarity to other carbamate pesticides suggests it may have similar biological activities .
Medicine
While not directly used in medicine, its role in chiral separation is crucial for pharmaceutical research. The ability to separate enantiomers is vital for the development of safe and effective drugs .
Industry
In the agricultural industry, this compound is explored for its use in fungicide delivery systems. Encapsulation in nanoparticles can enhance its efficacy and reduce environmental impact .
Mechanism of Action
The mechanism of action of Methyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In fungicide applications, it likely inhibits key enzymes or disrupts cellular processes in fungi. The exact molecular pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Carbendazim: A widely used fungicide with a similar carbamate structure.
Methyl 2,5-dichlorophenethylcarbamate: Another compound with structural similarities, used in similar applications.
Uniqueness
Methyl 2,5-dichlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which enhances its chiral recognition ability and potential fungicidal activity. This makes it particularly valuable in applications requiring high specificity and efficacy .
Properties
CAS No. |
51422-78-7 |
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Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
methyl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-4-5(9)2-3-6(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
TXBKUCFNWHGXCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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